N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE
Description
N-[(2-Chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2-chlorobenzyl group and a 4-ethoxyphenyl sulfamoyl moiety. Thiophene carboxamides are known for their versatility in forming hydrogen bonds and π-π interactions, which may contribute to biological activity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-17-10-8-16(9-11-17)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-6-4-5-7-18(15)22/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZCONLRRHYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with the thiophene ring in the presence of a base such as sodium hydride.
The sulfamoyl group is incorporated through a sulfonamide formation reaction, where the thiophene derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine. Finally, the ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction, where the thiophene derivative reacts with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, triethylamine, palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and disrupt their integrity may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS 251097-10-6) |
|---|---|---|
| Molecular Formula | C₂₁H₂₀ClN₂O₄S₂ (estimated) | C₁₈H₁₃Cl₂NO₃S₂ |
| Molar Mass | ~481.0 g/mol (estimated) | 426.34 g/mol |
| Key Substituents | 2-Chlorobenzyl, 4-ethoxyphenyl sulfamoyl | 4-Chlorophenyl, methanesulfonyl |
| Potential Solubility | Moderate (ethoxy group) | Low (chloro groups) |
Biological Activity
N-[(2-Chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . For instance, a study synthesized several thiophene derivatives and evaluated their effects on Hep3B (hepatocellular carcinoma) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating its effectiveness in inhibiting cancer cell proliferation. Specifically, compounds structurally similar to this compound showed promising results in disrupting spheroid formation in cancer cells, a critical aspect of tumor growth and metastasis .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Disruption of spheroid formation |
| 2e | 12.58 | Hep3B | Interaction with tubulin binding pocket |
| St.1 | 23 | Hep3B | Cell cycle arrest in G2/M phase |
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been investigated. A study reported that certain thiophene-2-carboxamide derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of specific functional groups, such as the ethoxy group in this compound, enhances its hydrophilicity and, consequently, its antibacterial efficacy .
Table 2: Antibacterial Efficacy of Thiophene Derivatives
| Compound | Bacterial Strain | Activity Index (%) |
|---|---|---|
| 7b | E. coli | 83.3 |
| 7b | P. aeruginosa | 82.6 |
| 3b | S. aureus | 64.0 |
The mechanisms by which this compound exerts its biological effects involve interactions at the molecular level:
- Tubulin Binding : Similar compounds have shown to mimic the action of established chemotherapeutic agents by binding to tubulin, disrupting microtubule dynamics essential for cell division .
- Molecular Docking Studies : Computational analyses have revealed favorable binding interactions between thiophene derivatives and target proteins involved in cancer progression and bacterial resistance mechanisms .
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties that contribute to their overall biological activity by mitigating oxidative stress within cells .
Case Studies
Several case studies illustrate the effectiveness of thiophene derivatives in clinical and experimental settings:
- Case Study 1 : In vitro studies demonstrated that a derivative similar to this compound significantly reduced cell viability in Hep3B cells, showing promise as a lead compound for further development in cancer therapy.
- Case Study 2 : The antibacterial efficacy was tested against clinical isolates of E. coli, where the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
